Arazide

Description

BenchChem offers high-quality Arazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

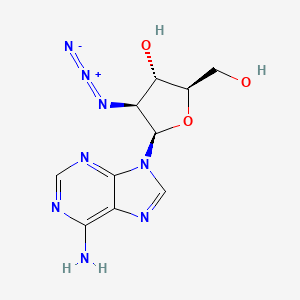

(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5+,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVJLCHSLGMHEY-GQTRHBFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69370-82-7 |

Source

|

| Record name | Arazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069370827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Arazide: A Technical Guide to a Potent DNA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arazide, also known by its chemical name 2'-Azido-2'-deoxy-beta-D-arabinofuranosyladenine, is a synthetic purine nucleoside analogue with demonstrated antineoplastic and potential antiviral properties. Structurally similar to deoxyadenosine, Arazide's key feature is an azido group at the 2' position of the arabinofuranosyl ring. This modification is central to its biological activity, which primarily stems from its potent inhibition of DNA synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with Arazide.

Chemical Structure and Properties

Arazide is a white crystalline solid. Its chemical structure is characterized by an adenine base linked to a 2'-azido-2'-deoxy-arabinofuranose sugar moiety.

Table 1: Chemical and Physical Properties of Arazide

| Property | Value | Source |

| IUPAC Name | (2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | PubChem |

| Synonyms | 2'-Azido-2'-deoxy-beta-D-arabinofuranosyladenine, NSC 350378 | PubChem |

| Molecular Formula | C₁₀H₁₂N₈O₃ | PubChem |

| Molecular Weight | 292.25 g/mol | PubChem |

| CAS Number | 69370-82-7 | PubChem |

| Appearance | White crystalline solid | Inferred from similar compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents, insoluble in water (qualitative) | Inferred from similar compounds |

| pKa | Not reported | |

| LogP | -0.2 (Computed) | PubChem |

Mechanism of Action: Inhibition of DNA Synthesis

Arazide exerts its biological effects as a prodrug. Upon cellular uptake, it is phosphorylated to its active form, Arazide 5'-triphosphate (Arazide-TP). Arazide-TP then acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for the active site of DNA polymerase alpha.[1][2] This inhibition halts the process of DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cells, which accounts for its antineoplastic activity.[1][2] The azido group at the 2' position is crucial for this inhibitory activity.

The mechanism of action of Arazide is analogous to that of other nucleoside analogues, such as the anti-HIV drug Azidothymidine (AZT), which also acts as a chain terminator in DNA synthesis. In the context of retroviruses, the triphosphate form of such analogues can inhibit the viral reverse transcriptase, an enzyme essential for the virus to replicate its genetic material.[3][4]

Biological Activity

Arazide has demonstrated significant inhibitory effects on DNA synthesis in neoplastic cells, particularly in L1210 leukemia cells.[1][2] Its triphosphate form, Arazide-TP, is a more potent inhibitor of DNA polymerase alpha than the triphosphate of a related compound, araA (Vidarabine).[1][2] While its primary characterization has been in the context of cancer, its mechanism of action suggests potential as a broad-spectrum antiviral agent, particularly against retroviruses that rely on reverse transcriptase for replication.

Table 2: Biological Activity of Arazide

| Activity | Target | Cell Line | Effect | Reference |

| Antineoplastic | DNA Polymerase α | L1210 Leukemia | Inhibition of DNA synthesis | [1][2] |

| Antiviral (potential) | Reverse Transcriptase | Retroviruses | Inhibition of reverse transcription (inferred) | [3][4] |

Experimental Protocols

Synthesis of Arazide (General Approach)

General Steps:

-

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the starting nucleoside are protected to ensure selective reaction at the 2'-position.

-

Activation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is converted into a good leaving group, often by triflation.

-

Azide Substitution: The activated 2'-position undergoes nucleophilic substitution with an azide salt (e.g., lithium azide) via an SN2 reaction. This step introduces the azido group with an inversion of stereochemistry.

-

Deprotection: The protecting groups on the 3'- and 5'-hydroxyls are removed to yield the final 2'-azido-2'-deoxy-nucleoside.

-

Base Conversion (if necessary): If the starting material is not adenine-based, further steps are required to convert the pyrimidine base to the desired purine base.

In Vitro DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Arazide-TP on DNA polymerase alpha activity.

Materials:

-

Purified DNA polymerase alpha

-

Activated DNA template-primer (e.g., calf thymus DNA)

-

Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dATP (radiolabeled)

-

Arazide-TP (test inhibitor)

-

Assay buffer (containing Mg²⁺, buffer salts, and dithiothreitol)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA, dCTP, dGTP, dTTP, and [³H]-dATP.

-

Inhibitor Addition: Add varying concentrations of Arazide-TP to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase alpha to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dATP.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Arazide-TP concentration compared to the control. Determine the IC₅₀ value by plotting the inhibition percentage against the inhibitor concentration.

Conclusion

Arazide is a potent nucleoside analogue that functions as a DNA synthesis inhibitor through the competitive inhibition of DNA polymerase alpha by its triphosphate metabolite. This mechanism underlies its established antineoplastic activity and suggests its potential as an antiviral agent. Further research to determine its full spectrum of biological activity, detailed pharmacokinetic and pharmacodynamic profiles, and to optimize its synthesis is warranted to fully explore its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a foundation for researchers and drug development professionals to further investigate this promising compound.

References

- 1. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of reverse transcriptase pre- and post-excision complexes shed new light on HIV-1 AZT resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZT-resistant HIV-1 reverse transcriptase - Proteopedia, life in 3D [proteopedia.org]

Part 1: Arachidonic Acid - A Modulator of Proliferation and Apoptosis

An in-depth technical guide on the core mechanism of action of a compound named "Arazide" cannot be provided as extensive searches have yielded no scientific or clinical data for a substance with this name. It is possible that "Arazide" is a novel compound not yet in the public domain, an internal research codename, or a misspelling of another agent.

Given the circumstances, this guide will present information on two potential alternative compounds, Arachidonic Acid and Fazarabine , based on phonetic similarity and their relevance in cellular mechanisms of action. This information is provided to illustrate the format and depth of a technical guide as requested, with the explicit understanding that this is not information about a compound named "Arazide".

Arachidonic acid (ARA) is a polyunsaturated omega-6 fatty acid that plays a complex and often context-dependent role in cellular signaling, particularly in the context of cancer. It can act as a pro-tumorigenic agent by promoting cell proliferation and inflammation, or as a tumoricidal compound by inducing apoptosis.[1][2] Its effects are largely mediated through its metabolites, the eicosanoids, which are produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3][4]

Core Mechanism of Action

The primary mechanism of action of arachidonic acid in cancer cells involves its conversion into bioactive lipids that modulate various signaling pathways. In many cancer types, elevated levels of ARA and its metabolites, such as prostaglandin E2 (PGE2), are associated with increased cell proliferation, angiogenesis, and inhibition of apoptosis.[1][5] This is often driven by the upregulation of COX-2 in tumor cells.[1]

Conversely, high concentrations of unesterified arachidonic acid can induce apoptosis in cancer cells.[2][6] This can occur through the activation of neutral sphingomyelinase, leading to the production of ceramide, a pro-apoptotic lipid second messenger.[2][7] Additionally, ARA has been shown to induce apoptosis by inhibiting the PAK1-PUMA binding, a pathway involved in cell survival.[8]

Signaling Pathways

Arachidonic acid and its metabolites influence several key signaling pathways in cancer cells:

-

PI3K/Akt Pathway: Arachidonic acid can activate the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[1]

-

NF-κB Signaling: By activating the PI3K/Akt pathway, ARA can lead to the translocation of the transcription factor NF-κB to the nucleus, where it promotes the expression of pro-inflammatory and anti-apoptotic genes.[1]

-

ERK/PPARγ Pathway: In some contexts, such as lung cancer, arachidonic acid has been shown to suppress tumor growth by modulating the ERK/PPARγ signaling pathway, leading to an inhibition of lipid metabolism.[9][10]

-

Ceramide-Mediated Apoptosis: ARA can activate neutral sphingomyelinase, which hydrolyzes sphingomyelin to generate ceramide. Ceramide acts as a tumor suppressor by inducing apoptosis.[2][7]

Quantitative Data

The following tables summarize quantitative data on the effects of arachidonic acid on cancer cells.

Table 1: In Vitro Effects of Arachidonic Acid on Cancer Cells

| Cell Line | Concentration | Effect | Fold Change/Percentage | Reference |

| Human prostate tumor cells | Not specified | Increased cell growth rate | ~2-fold | [1] |

| Human prostate tumor cells | Not specified | Increased translocation of NF-κB to the nucleus | 3-fold | [1] |

| SK-MES-1 | Not specified | Induction of apoptosis | Correlated with accumulation of unesterified ARA | [6] |

| A549 and NCI-H1299 (lung cancer) | Dose-dependent | Suppression of cell viability | Significant | [9] |

| HCT116 and PC3 | 10 µM and 20 µM | Decreased cell viability under serum-free conditions | Significant | [8] |

Table 2: In Vivo Effects of Arachidonic Acid on Lung Cancer Xenograft Model

| Parameter | Treatment Group | Control Group | Result | Reference |

| Tumor Size | ARA-treated | Vehicle-treated | Significantly reduced | [10] |

| Tumor Weight | ARA-treated | Vehicle-treated | Significantly reduced | [10] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of arachidonic acid on the viability of cancer cells.[8]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, PC3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of arachidonic acid (e.g., 10 µM, 20 µM) in serum-free media for a specified duration (e.g., 48 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

2. In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor effects of arachidonic acid in a living organism.[10]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., NCI-H1299) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign mice to treatment and control groups. Administer arachidonic acid or a vehicle control to the respective groups.

-

Monitoring: Measure tumor volume and body weight regularly throughout the experiment.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

Visualizations

Caption: Signaling pathways modulated by Arachidonic Acid in cancer cells.

Part 2: Fazarabine - A Nucleoside Analog for DNA Synthesis Inhibition

Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic nucleoside analog that combines structural features of cytarabine (ara-C) and 5-azacytidine.[11] It was developed as an antineoplastic agent and has shown activity in various preclinical tumor models.[12] Its primary mechanism of action involves the disruption of DNA synthesis.[11]

Core Mechanism of Action

Fazarabine is a prodrug that requires intracellular activation. Upon uptake into the cell, it is phosphorylated by deoxycytidine kinase to its active triphosphate form.[13] This active metabolite, fazarabine triphosphate, acts as a competitive inhibitor of DNA polymerase.[13] It is incorporated into the elongating DNA strand, leading to the termination of DNA synthesis and the formation of alkaline labile sites, which compromises the structural integrity of the DNA.[11] This ultimately results in cell cycle arrest and apoptosis.[13]

Quantitative Data

The following tables summarize quantitative data from clinical trials of fazarabine.

Table 3: Phase I Clinical Trial of Fazarabine (24-hour continuous infusion)

| Dose Level | Dose (mg/m²/h for 24h) | Plasma Steady-State Concentration (µM) | Number of Patients | Dose-Limiting Toxicity | Reference |

| 1 | 11 | 1.1 | 3 | None | [14] |

| 7 | 54.5 | 7.5 | 6 | Grade 3-4 Granulocytopenia | [14] |

| Recommended Phase II Dose | 45-50 | - | - | - | [14] |

Table 4: Phase II Clinical Trial of Fazarabine in Advanced Non-Small Cell Lung Cancer

| Parameter | Value | 95% Confidence Interval | Reference |

| Number of Patients | 23 | - | [15] |

| Response Rate | 0% | 0-15% | [15] |

| Median Survival | 8 months | - | [15] |

Experimental Protocols

1. Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of fazarabine on cancer cells. A common method is the resazurin-based assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Preparation: Prepare serial dilutions of fazarabine in the appropriate cell culture medium.

-

Treatment: Replace the medium in the wells with the fazarabine dilutions. Include a vehicle control.

-

Incubation: Incubate the plates for a set period (e.g., 72 hours) under standard cell culture conditions.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.

-

Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

2. DNA Synthesis Inhibition Assay

This protocol measures the effect of fazarabine on DNA synthesis, often by quantifying the incorporation of a labeled nucleoside.[11]

-

Cell Culture and Treatment: Culture cells and treat them with different concentrations of fazarabine for a specific duration.

-

Labeling: Add a labeled nucleoside, such as [³H]-thymidine, to the cell culture and incubate for a short period to allow for its incorporation into newly synthesized DNA.

-

Harvesting and Lysis: Harvest the cells, wash them to remove unincorporated label, and lyse the cells.

-

DNA Precipitation: Precipitate the DNA from the cell lysate using an acid solution (e.g., trichloroacetic acid).

-

Quantification: Collect the precipitated DNA on a filter and measure the amount of incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the amount of incorporated label in treated cells to that in control cells to determine the extent of DNA synthesis inhibition.

Visualizations

Caption: Workflow of Fazarabine's mechanism of action in cells.

References

- 1. Arachidonic Acid Stimulates Cancer Growth - BioResearch - Labmedica.com [labmedica.com]

- 2. mdpi.com [mdpi.com]

- 3. Immunoregulatory mechanisms of the arachidonic acid pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The deregulation of arachidonic acid metabolism in ovarian cancer [frontiersin.org]

- 5. Arachidonic acid and cancer risk: a systematic review of observational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of arachidonic acid metabolism act synergistically to signal apoptosis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulating arachidonic acid metabolism: a novel strategy to prevent colorectal inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicsinoncology.com [clinicsinoncology.com]

- 9. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (fazarabine) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase II study of fazarabine (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase I clinical trial of fazarabine as a twenty-four-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase II trial and cost analysis of fazarabine in advanced non-small cell carcinoma of the lung: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Arazide: A Technical Primer on its Biological Landscape

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the biological activity and functional mechanisms of Arazide. The information presented herein is a synthesis of available preclinical data, offering a foundational understanding of this compound's potential therapeutic applications.

Executive Summary

Arazide, identified chemically as 2'-azido-2'-deoxy-beta-D-arabinofuranosyladenine, is a purine nucleoside analogue.[1] While extensive research on a compound specifically and widely known as "Arazide" is limited in the public domain, this guide extrapolates and synthesizes information based on its chemical identity and the broader class of azide-containing nucleoside analogues. These compounds are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. This document will explore the known biological activities, putative mechanisms of action, and relevant experimental data pertaining to Arazide and its structural congeners.

Quantitative Biological Activity

| Compound | Assay | Cell Line / Organism | Result | Citation |

| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Anticancer Activity (WST-8 assay) | Caco-2 (cancer cell line) | IC50: 2.99 µM | [2] |

| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Antibacterial Activity (Disc diffusion) | Acinetobacter baumannii | Zone of inhibition: 10 mm | [2] |

| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Antibacterial Activity (MIC) | Acinetobacter baumannii | MIC: 3.90 µg/ml | [2] |

Putative Mechanism of Action and Signaling Pathways

Based on the structure of Arazide as a nucleoside analogue, its primary mechanism of action is likely to involve the interference with nucleic acid synthesis. Nucleoside analogues often act as chain terminators in DNA or RNA synthesis after being phosphorylated to their active triphosphate forms by cellular kinases.

Proposed Antiviral Mechanism

The proposed antiviral mechanism of Arazide would likely follow the canonical pathway for nucleoside analogues.

References

Arazide Nucleoside Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthesis, Mechanism of Action, and Therapeutic Applications of Arabinofuranosyl Nucleoside Analogs

This technical guide provides a comprehensive overview of arazide nucleoside analogs, with a primary focus on arabinofuranosyl nucleosides, a critical class of therapeutic agents in oncology and virology. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of their chemistry, pharmacology, and clinical utility.

Introduction to Arabinofuranosyl Nucleoside Analogs

Arabinofuranosyl nucleoside analogs, often referred to as "ara-nucleosides," are synthetic compounds that mimic natural nucleosides but possess an arabinose sugar moiety instead of ribose or deoxyribose.[1] This structural modification is fundamental to their therapeutic activity, enabling them to interfere with nucleic acid synthesis and other vital cellular processes.[1][2] Key examples of clinically significant arabinofuranosyl nucleoside analogs include cytarabine (Ara-C), fludarabine (F-ara-A), and vidarabine (Ara-A). These agents have become cornerstones in the treatment of various hematological malignancies and viral infections.[1][3]

Mechanism of Action

The therapeutic effects of arabinofuranosyl nucleoside analogs are primarily attributed to their ability to disrupt DNA synthesis and repair.[1][4] The general mechanism involves a series of intracellular transformations and interactions with key enzymes.

Cellular Uptake and Phosphorylation

As hydrophilic molecules, arabinofuranosyl nucleosides require specialized transporter proteins to enter cells. The human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) facilitate their entry into the cytoplasm.[5]

Once inside the cell, these analogs must be phosphorylated to their active triphosphate form. This multi-step process is initiated by deoxycytidine kinase (dCK) for cytarabine and fludarabine, which converts the nucleoside analog into its monophosphate derivative.[5][6] Subsequent phosphorylation to the diphosphate and ultimately the active triphosphate form (ara-CTP for cytarabine, F-ara-ATP for fludarabine) is carried out by other cellular kinases.[6][7] The efficiency of this activation cascade is a critical determinant of the drug's cytotoxic or antiviral activity.[5]

Inhibition of DNA Polymerase and Chain Termination

The active triphosphate analogs, such as ara-CTP, act as competitive inhibitors of DNA polymerases.[1][2] They compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing DNA strand during replication. The presence of the arabinose sugar, with its 2'-hydroxyl group in the "up" (arabino) configuration, distorts the DNA helix and sterically hinders the formation of the subsequent phosphodiester bond, effectively terminating DNA chain elongation.[2][8] This disruption of DNA synthesis is particularly cytotoxic to rapidly dividing cells, such as cancer cells.[2]

Quantitative Data on Biological Activity

The potency of arabinofuranosyl nucleoside analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values vary depending on the specific analog, the cell line or virus being tested, and the assay conditions.

| Analog | Cell Line/Virus | Assay Type | IC50 / EC50 | Reference |

| Cytarabine (Ara-C) | HL-60 (Human promyelocytic leukemia) | Crystal Violet Assay | 407.2 nM | [9] |

| HL60-CR50 (Cytarabine-resistant) | Crystal Violet Assay | 906.8 nM | [9] | |

| Jurkat (Human T-cell leukemia) | Proliferation Assay | 159.7 nM | [10] | |

| CCRF-CEM (Human T-cell leukemia) | Proliferation Assay | 90 nM | [10] | |

| HL-60 | MTT Assay | 14.24 µM | [11] | |

| KG-1 | MTT Assay | 18.21 µM | [11] | |

| THP-1 | MTT Assay | 23.2 µM | [11] | |

| Vidarabine (Ara-A) | Herpes Simplex Virus-1 (HSV-1) | Not Specified | 9.3 µg/ml | [3] |

| Herpes Simplex Virus-2 (HSV-2) | Not Specified | 11.3 µg/ml | [3] | |

| CCRF-HSB-2 (Human leukemia) | Proliferation Assay | 12.9 µg/mL | [3] | |

| Caco-2 (Human colorectal adenocarcinoma) | DPP4 Inhibition | 62 nM | [3] | |

| HEL (Human erythroleukemia) - Vaccinia Virus | Cytopathicity Inhibition | 10 µM | [3] | |

| HEL (Human erythroleukemia) - HSV-1 KOS | Cytopathicity Inhibition | 35 µM | [3] |

Experimental Protocols

Synthesis of Arabinofuranosyl Nucleoside Analogs

The synthesis of arabinofuranosyl nucleoside analogs is a complex multi-step process. Below are generalized schemes for the synthesis of cytarabine and fludarabine.

General Synthesis of Cytarabine:

A common synthetic route for cytarabine involves the reaction of arabinoside with hexamethyldisilazane (HMDS) under pressure and heat to form a silylated intermediate. This intermediate is then treated to remove the protecting groups, yielding crude cytarabine, which is subsequently purified by recrystallization.[12][13] A more detailed laboratory-scale synthesis might involve the reaction of cytarabine with an aromatic aldehyde in methanol with a catalytic amount of glacial acetic acid to form a Schiff base derivative, which can then be purified.[14]

General Synthesis of Fludarabine Phosphate:

The synthesis of fludarabine phosphate can be achieved through both chemical and enzymatic methods. A chemo-enzymatic approach involves the use of a universal substrate like α-D-arabinofuranose 1-phosphate and a recombinant E. coli purine nucleoside phosphorylase (PNP) as a biocatalyst.[15] A chemical synthesis route may start from 2-aminoadenine, involving acetylation, reaction with a protected chlorosugar, deacetylation, diazotization, fluorination, and finally deprotection. The resulting fludarabine is then phosphorylated using agents like trimethylphosphate and phosphoryl chloride.[16][17][18]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 value of a cytotoxic compound.[19][20][21]

Protocol:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[19]

-

Drug Preparation: Prepare a stock solution of the arabinofuranosyl nucleoside analog in a suitable solvent (e.g., DMSO). Create a series of serial dilutions of the drug in culture medium.[19]

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used) and a blank (medium only). Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19][20]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[19][20]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[19]

-

IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.[19]

Pharmacokinetics and Clinical Efficacy

Pharmacokinetic Parameters

The pharmacokinetic profiles of arabinofuranosyl nucleoside analogs are characterized by rapid metabolism and elimination.

| Analog | Half-life | Metabolism | Excretion | Reference |

| Cytarabine (Ara-C) | 1-3 hours (plasma) | Rapidly deaminated to inactive uracil arabinoside (ara-U) | Primarily renal | [14] |

| Vidarabine (Ara-A) | ~60 minutes | Deaminated to less active hypoxanthine arabinoside | Renal | [22] |

| Vidarabine Monophosphate | Not specified | Metabolized to arabinosyl hypoxanthine | 40-50% recovered in urine as arabinosyl hypoxanthine | [23][24] |

Clinical Applications and Efficacy

Cytarabine in Acute Myeloid Leukemia (AML):

Cytarabine is a cornerstone of induction and consolidation therapy for AML.[25][26] High-dose cytarabine has been shown to significantly improve remission rates and overall survival in certain patient populations, particularly those with favorable cytogenetics.[25] For instance, one study reported a 5-year complete remission rate of 78% in patients with "core binding factor" AML treated with high-dose cytarabine, compared to 16% with the standard dose.[25] However, the optimal dosage remains a subject of clinical investigation, with some studies suggesting that intermediate doses may offer similar efficacy with reduced toxicity.[27] CPX-351, a liposomal formulation of cytarabine and daunorubicin, has shown improved overall survival in high-risk AML patients compared to the standard "7 + 3" regimen.[28]

Fludarabine in Chronic Lymphocytic Leukemia (CLL):

Fludarabine is a highly effective agent for the treatment of B-cell CLL.[29][30] As a single agent, it has demonstrated superior response rates and progression-free survival compared to older alkylating agents.[30] Combination therapies, such as fludarabine with cyclophosphamide and rituximab (FCR), have further improved outcomes and have become a standard of care for physically fit patients.[31][32] In refractory CLL, fludarabine has shown response rates of around 32%, with a median response duration of approximately 13 months.[33] However, fludarabine treatment is associated with significant immunosuppression, particularly a decrease in CD4+ T-cells, which increases the risk of opportunistic infections.[29]

Conclusion

Arabinofuranosyl nucleoside analogs represent a powerful class of therapeutic agents that have significantly impacted the treatment of cancer and viral diseases. Their unique mechanism of action, centered on the disruption of DNA synthesis, provides a strong rationale for their clinical use. Ongoing research continues to explore new analogs, combination therapies, and novel delivery systems to enhance their efficacy and mitigate their toxicities. This technical guide provides a foundational understanding of these important drugs, offering valuable insights for professionals engaged in the discovery and development of next-generation nucleoside analog therapies.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of DNA synthesis inhibition by arabinosyl cytosine and arabinosyl adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of DNA polymerase by beta-D-arabinosylcytosine and reversal of inhibition by deoxycytidine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101948492A - Technology for producing cytarabine through chemical synthesis method - Google Patents [patents.google.com]

- 13. CN1583776A - Preparing method for cytarabine - Google Patents [patents.google.com]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]

- 17. A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Patent 1464708 [data.epo.org]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Vidarabine - Wikipedia [en.wikipedia.org]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cancernetwork.com [cancernetwork.com]

- 26. ascopubs.org [ascopubs.org]

- 27. ashpublications.org [ashpublications.org]

- 28. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Immunosuppressive effects and clinical response of fludarabine in refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Efficacy and safety of front-line therapy with fludarabine-cyclophosphamide-rituximab regimen for chronic lymphocytic leukemia outside clinical trials: the Israeli CLL Study Group experience - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ashpublications.org [ashpublications.org]

- 33. Treatment of refractory chronic lymphocytic leukemia with fludarabine phosphate via the group C protocol mechanism of the National Cancer Institute: five-year follow-up report - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Arazide: A Technical Overview

Initial searches for "Arazide" did not yield specific results for a compound with this name in the public scientific literature. It is possible that "Arazide" is a novel compound, a developmental code name not yet publicly disclosed, or a potential misspelling of a different agent. This guide will proceed by presenting a framework for the in vitro evaluation of a novel therapeutic agent, drawing on established methodologies for similar classes of compounds. Should a more specific chemical identifier for "Arazide" become available, this document will be updated with pertinent data.

Abstract

This technical guide outlines a comprehensive in vitro strategy to characterize the biological effects of a novel therapeutic agent, referred to herein as Arazide. The document details experimental protocols for assessing cytotoxicity, mechanism of action, and effects on key cellular signaling pathways. All quantitative data are presented in standardized tables for comparative analysis. Furthermore, conceptual signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the proposed studies. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a thorough preclinical evaluation of Arazide.

Data Presentation: Quantitative Analysis of Arazide's In Vitro Effects

The following tables are templates for summarizing the quantitative data that would be generated from the described experimental protocols.

Table 1: Cytotoxicity of Arazide across Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Normal Cells | ||||

| MRC-5 | Lung Fibroblast | |||

| VH10 | Skin Fibroblast | |||

| Cancer Cells | ||||

| A549 | Lung Carcinoma | |||

| MCF-7 | Breast Adenocarcinoma | |||

| HeLa | Cervical Carcinoma | |||

| HepG2 | Hepatocellular Carcinoma | |||

| U2OS | Osteosarcoma | |||

| PC3 | Prostate Cancer | |||

| SW480 | Colon Adenocarcinoma | |||

| HL-60 | Promyelocytic Leukemia | |||

| K562 | Chronic Myelogenous Leukemia |

Table 2: Effect of Arazide on DNA Damage and Repair

| Cell Line | Arazide Conc. (µM) | % DNA in Tail (Comet Assay) | Tail Moment (Comet Assay) |

| AA8 (NER-proficient) | 0 (Control) | ||

| 10 | |||

| 50 | |||

| UV4 (NER-deficient) | 0 (Control) | ||

| 10 | |||

| 50 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., HeLa, HepG2, U2OS, PC3, SW480) and normal human cell lines (e.g., MRC-5, VH10) will be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Drug Treatment: The following day, the medium will be replaced with fresh medium containing various concentrations of Arazide. A vehicle control (e.g., DMSO) will also be included.

-

Incubation: Plates will be incubated for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

-

Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values will be calculated from the dose-response curves.

DNA Damage Assessment (Comet Assay)

-

Cell Treatment: AA8 (NER-proficient) and UV4 (NER-deficient) cells will be treated with Arazide (e.g., 10 µM and 50 µM) or a positive control (e.g., 10 µM camptothecin) for 4 hours.[1]

-

Cell Embedding: Treated cells will be mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides will be immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides will be placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

-

Staining and Visualization: The DNA will be stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.

-

Image Analysis: The extent of DNA damage will be quantified by measuring the percentage of DNA in the comet tail and the tail moment using specialized software.[1]

Visualizations: Signaling Pathways and Workflows

Caption: Workflow for determining the cytotoxicity of Arazide using the MTT assay.

References

The Role of Arabinofuranosylcytosine Triphosphate (ara-CTP) in DNA Synthesis: A Technical Guide

An In-depth Examination of the Mechanism of Action, Polymerase Specificity, and Experimental Analysis of a Potent DNA Chain Terminator

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query for "Arazide 5'-triphosphate" likely contains a typographical error. The following guide focuses on 1-β-D-arabinofuranosylcytosine 5'-triphosphate (ara-CTP), the active metabolite of the widely studied and clinically significant antimetabolite, cytarabine (ara-C). Ara-CTP is a potent inhibitor of DNA synthesis, a cornerstone of various therapeutic regimens.

Executive Summary

1-β-D-arabinofuranosylcytosine (cytarabine or ara-C) is a powerful chemotherapeutic agent used in the treatment of various cancers, most notably acute myeloid leukemia.[1] Its cytotoxic effects are mediated by its active metabolite, ara-CTP, which directly interferes with DNA synthesis. This guide elucidates the molecular mechanisms by which ara-CTP inhibits DNA replication, its differential effects on various DNA polymerases, and the experimental methodologies used to characterize its activity. By competing with the natural deoxycytidine triphosphate (dCTP) and acting as a chain terminator upon incorporation into the nascent DNA strand, ara-CTP effectively halts DNA elongation, leading to cell cycle arrest and apoptosis.

Mechanism of Action

The anticancer activity of ara-C is dependent on its intracellular conversion to the active triphosphate form, ara-CTP. This process is initiated by deoxycytidine kinase, which phosphorylates ara-C to its monophosphate form (ara-CMP). Subsequent phosphorylations by other kinases yield ara-CDP and finally ara-CTP.

The primary mechanism of action of ara-CTP is the inhibition of DNA synthesis.[2] This occurs through two main processes:

-

Competitive Inhibition of DNA Polymerases: Ara-CTP has a structure similar to the natural deoxynucleotide, dCTP. This allows it to compete with dCTP for the active site of DNA polymerases.[3][4] The furanose sugar in ara-CTP is arabinose instead of the deoxyribose found in dCTP. This structural difference, particularly the 2'-hydroxyl group in the arabinose sugar, is crucial for its inhibitory function.

-

DNA Chain Termination: Upon incorporation into a growing DNA strand, ara-CTP acts as a chain terminator.[1][5] The arabinose sugar's stereochemistry hinders the ability of DNA polymerase to add the next nucleotide, thus preventing further elongation of the DNA chain.[3] While it is considered a relative chain terminator, the rate of further elongation is significantly slowed.[1][3] The incorporation of even a single ara-CMP can considerably slow down elongation by polymerase alpha.[3]

The extent of ara-C incorporation into DNA is a strong predictor of cell death.[1]

Differential Inhibition of DNA Polymerases

Ara-CTP does not inhibit all DNA polymerases equally. Its primary target is DNA polymerase α, which plays a major role in DNA replication.[6][7] Studies have shown that DNA polymerase α activity is highly sensitive to ara-CTP.[6][7]

In contrast, other polymerases exhibit varying degrees of resistance. For instance, DNA polymerase β is almost completely resistant to ara-CTP.[3][6] DNA polymerase δ activity has also been shown to be not significantly inhibited by ara-CTP at concentrations that heavily inhibit polymerase α.[7] DNA polymerases α, δ, and ε are all components of the DNA synthesome, a multiprotein complex involved in DNA replication, and ara-CTP differentially inhibits these associated polymerases.[7][8] The inhibition of the DNA synthesome by ara-CTP is primarily attributed to its effect on the associated DNA polymerase α.[7]

Quantitative Data: Inhibition of DNA Polymerases by ara-CTP

The inhibitory potency of ara-CTP is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The following table summarizes the Ki values of ara-CTP for different human DNA polymerases.

| DNA Polymerase | Ki Value (µM) | Inhibition Type |

| Polymerase α | 1.5 | Competitive with respect to dCTP |

| Polymerase β | 7.6 | Competitive with respect to dCTP |

Data sourced from in vitro studies using purified human DNA polymerases and gapped duplex DNA as a substrate.[3]

Experimental Protocols

Protocol 1: In Vitro DNA Polymerase Inhibition Assay

This protocol outlines a standard method to determine the inhibitory effect of ara-CTP on DNA polymerase activity.

1. Materials:

- Purified DNA polymerase (e.g., human DNA polymerase α)

- Activated DNA template (e.g., gapped duplex DNA)

- Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)

- Deoxynucleoside triphosphates (dATP, dGTP, dTTP)

- Radiolabeled [³H]-dCTP

- Varying concentrations of ara-CTP

- Trichloroacetic acid (TCA)

- Glass fiber filters

- Scintillation fluid and counter

2. Methodology:

- Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. Each tube should contain the reaction buffer, activated DNA template, dATP, dGTP, dTTP, and a specific concentration of ara-CTP (including a zero-concentration control).

- Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to each tube.

- Radiolabeling: Add [³H]-dCTP to each reaction to monitor DNA synthesis.

- Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for DNA synthesis.

- Reaction Termination: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.

- Filtration: Filter the contents of each tube through a glass fiber filter. The precipitated DNA will be trapped on the filter, while unincorporated nucleotides will pass through.

- Washing: Wash the filters with TCA and ethanol to remove any remaining unincorporated [³H]-dCTP.

- Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of DNA synthesized.

- Data Analysis: Calculate the percentage of inhibition for each ara-CTP concentration relative to the control. Plot the percentage of inhibition against the logarithm of the ara-CTP concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

3. Kinetic Studies:

- To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the natural substrate (dCTP) and the inhibitor (ara-CTP).

- Analyze the data using Lineweaver-Burk or Dixon plots to calculate the Ki value.[3]

Visualizations

Signaling Pathway: Activation of ara-C and Inhibition of DNA Synthesis

Caption: Intracellular activation of ara-C to ara-CTP and its subsequent inhibition of DNA synthesis.

Experimental Workflow: DNA Polymerase Inhibition Assay

Caption: A typical experimental workflow for determining the inhibitory activity of ara-CTP.

References

- 1. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA polymerase-alpha by ara-CMP in the presence of a regulatory protein extracted from human promyelocytic leukemic cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of DNA polymerases alpha, beta and gamma in nuclear DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Arazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arazide, chemically known as 9-β-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine, is a purine nucleoside analog with recognized cytotoxic properties. Its mechanism of action is primarily centered on the disruption of DNA synthesis, a hallmark of many effective chemotherapeutic agents. This technical guide provides a comprehensive overview of the current understanding of Arazide's cellular uptake, its metabolic activation to the pharmacologically active triphosphate form, and its subsequent impact on cellular processes. Detailed experimental protocols for investigating these phenomena are provided, alongside a quantitative summary of its known biological effects. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of Arazide's molecular interactions within the cell.

Cellular Uptake of Arazide

As a nucleoside analog, Arazide is presumed to enter cells via the same transport mechanisms responsible for the uptake of endogenous nucleosides. While specific transporters for Arazide have not been definitively identified, the family of human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are the most probable candidates. These transporters facilitate the movement of purine and pyrimidine nucleosides across the cell membrane.

Experimental Protocol: Measuring Cellular Uptake of Arazide

A common method to quantify the cellular uptake of a nucleoside analog like Arazide involves the use of a radiolabeled version of the compound.

Objective: To determine the rate of Arazide uptake into a specific cell line.

Materials:

-

Radiolabeled Arazide (e.g., [³H]-Arazide)

-

Cell line of interest (e.g., L1210 leukemia cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

-

Cell scraper

Procedure:

-

Cell Culture: Plate the cells at a known density in a multi-well plate and culture until they reach the desired confluence.

-

Initiation of Uptake: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh, pre-warmed culture medium containing a known concentration of [³H]-Arazide.

-

Time Course: Incubate the cells for various time points (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake at each time point, rapidly aspirate the medium containing the radiolabeled Arazide and immediately wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer or by scraping them into a known volume of water.

-

Quantification: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of intracellular [³H]-Arazide at each time point and normalize it to the total protein concentration or cell number. The initial rate of uptake can be calculated from the linear portion of the uptake-versus-time curve.

Intracellular Metabolism of Arazide

Upon entering the cell, Arazide, like other nucleoside analogs, must be phosphorylated to its active triphosphate form, Arazide triphosphate (Arazide-TP). This multi-step process is catalyzed by a series of cellular kinases.

-

Monophosphorylation: The initial and often rate-limiting step is the conversion of Arazide to Arazide monophosphate (Arazide-MP). This reaction is likely catalyzed by a nucleoside kinase. Given its structural similarity to deoxyadenosine, deoxycytidine kinase (dCK) and adenosine kinase (AK) are potential candidates for this initial phosphorylation step.

-

Diphosphorylation: Arazide-MP is subsequently phosphorylated to Arazide diphosphate (Arazide-DP) by a nucleoside monophosphate kinase.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active Arazide-TP.

Experimental Protocol: Analysis of Intracellular Arazide Metabolites

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying intracellular nucleoside analog metabolites.

Objective: To determine the intracellular concentrations of Arazide and its phosphorylated metabolites.

Materials:

-

Arazide

-

Cell line of interest

-

Cold methanol or perchloric acid for extraction

-

HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer

-

Standards for Arazide, Arazide-MP, Arazide-DP, and Arazide-TP

Procedure:

-

Cell Treatment: Incubate the cells with a known concentration of Arazide for a specific duration.

-

Metabolite Extraction: Rapidly wash the cells with ice-cold PBS and then extract the intracellular metabolites by adding cold methanol or perchloric acid.

-

Sample Preparation: Centrifuge the samples to pellet cellular debris. The supernatant containing the metabolites is then collected and prepared for LC-MS/MS analysis (e.g., by drying and resuspending in a suitable solvent).

-

LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Use a gradient elution to separate Arazide and its phosphorylated forms. The mass spectrometer is used to detect and quantify each metabolite based on its specific mass-to-charge ratio.

-

Data Analysis: Generate standard curves for each metabolite using the prepared standards. Calculate the intracellular concentrations of Arazide, Arazide-MP, Arazide-DP, and Arazide-TP in the cell extracts and normalize to cell number or protein concentration.

Mechanism of Action: Inhibition of DNA Synthesis

The primary molecular target of Arazide's active form, Arazide-TP, is DNA polymerase. Specifically, Arazide-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized DNA strands by DNA polymerase alpha.[1][2] This inhibition leads to a halt in DNA replication, which is a critical process for cell division.

A study on L1210 leukemia cells demonstrated that Arazide triphosphate is a more potent inhibitor of DNA polymerase alpha than the triphosphate of a related compound, araA.[1][2]

Experimental Protocol: DNA Polymerase Inhibition Assay

An in vitro assay can be used to determine the inhibitory effect of Arazide-TP on DNA polymerase activity.

Objective: To determine the inhibition constant (Ki) of Arazide-TP for DNA polymerase alpha.

Materials:

-

Purified DNA polymerase alpha

-

Activated DNA template-primer (e.g., calf thymus DNA)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]-dTTP)

-

Arazide-TP

-

Reaction buffer containing Mg²⁺

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA, a set of three non-radiolabeled dNTPs, and varying concentrations of the radiolabeled dNTP.

-

Inhibition Assay: To separate sets of reaction mixtures, add varying concentrations of Arazide-TP.

-

Enzyme Addition: Initiate the reaction by adding a known amount of DNA polymerase alpha.

-

Incubation: Incubate the reactions at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.

-

Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol to remove unincorporated radiolabeled nucleotides.

-

Quantification: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value for Arazide-TP.

Downstream Cellular Effects

The inhibition of DNA synthesis by Arazide triggers a cascade of downstream cellular events, ultimately leading to cell death.

-

Cell Cycle Arrest: The disruption of DNA replication activates cell cycle checkpoints, primarily at the S phase, to halt cell cycle progression and allow for potential DNA repair.

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with compromised genomic integrity.

Quantitative Data Summary

While extensive quantitative data for Arazide is limited, the following table summarizes the key findings from available literature.

| Parameter | Value/Observation | Cell Line/System | Reference |

| Inhibition of DNA Polymerase α | Arazide triphosphate is at least 4 times more active than araATP as an inhibitor. | L1210 Leukemia Cells | [1][2] |

| Mechanism of Inhibition | Competitive with respect to dATP. | L1210 Leukemia Cells | [1][2] |

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic activation and mechanism of action of Arazide.

Experimental Workflow: DNA Polymerase Inhibition Assay

Caption: Workflow for determining DNA polymerase inhibition by Arazide-TP.

Conclusion

Arazide is a nucleoside analog that exerts its cytotoxic effects through a well-defined mechanism of DNA synthesis inhibition. Its cellular uptake is likely mediated by nucleoside transporters, followed by intracellular phosphorylation to its active triphosphate form. Arazide-TP then competitively inhibits DNA polymerase alpha, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a framework for further investigation into the specific molecular interactions and cellular consequences of Arazide treatment. A more detailed understanding of its transport and metabolism could pave the way for the rational design of more potent and selective anticancer agents.

References

Arazide: A Potential Therapeutic Agent Targeting DNA Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Arazide, chemically known as 2'-azido-2'-deoxy-beta-D-arabinofuranosyladenine, is a nucleoside analog that has demonstrated potential as a therapeutic agent, particularly in the context of oncology. Its mechanism of action centers on the inhibition of DNA synthesis, a critical process for the proliferation of cancer cells. This technical guide provides a comprehensive overview of Arazide, including its mechanism of action, quantitative data on its enzymatic inhibition, a detailed experimental protocol for assessing its activity, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Mechanism of Action

Arazide exerts its biological effect through its activated form, arazide triphosphate. This molecule acts as a competitive inhibitor of DNA polymerase alpha with respect to deoxyadenosine triphosphate (dATP).[1][2] By competing with the natural substrate, arazide triphosphate effectively blocks the incorporation of dATP into newly synthesizing DNA strands, thereby halting DNA replication and inhibiting cell division. This targeted inhibition of DNA synthesis is a cornerstone of many chemotherapeutic strategies.

Notably, studies have shown that arazide triphosphate is a significantly more potent inhibitor of DNA polymerase alpha than the triphosphate of a related compound, araA (vidarabine).[1][2] This increased potency suggests that Arazide may have a superior therapeutic index in targeting rapidly dividing cells, such as those found in tumors.

Quantitative Data: Inhibition of DNA Polymerase Alpha

The inhibitory activity of arazide triphosphate against DNA polymerase alpha has been quantified and compared to that of araATP. The available data is summarized in the table below.

| Compound | Target Enzyme | Inhibition Type | K_i Value (µM) | Relative Potency (vs. araATP) | Reference |

| Arazide triphosphate | DNA polymerase alpha | Competitive | ≤ 0.75 (est.) | ≥ 4-fold | [1][2] |

| araATP (Vidarabine triphosphate) | DNA polymerase alpha | Competitive | 3 | 1-fold | [3] |

est. = estimated value based on the reported relative potency.

Experimental Protocols

DNA Polymerase Alpha Inhibition Assay (Radioactive Filter Binding Method)

This protocol describes a method to determine the inhibitory activity of arazide triphosphate on DNA polymerase alpha.

Materials:

-

Purified DNA polymerase alpha

-

Activated calf thymus DNA (template-primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP (radiolabeled)

-

Arazide triphosphate (inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA) solution (10%)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, activated DNA, dATP, dCTP, dGTP, and [³H]-dTTP.

-

Inhibitor Addition: Aliquot the master mix into reaction tubes and add varying concentrations of arazide triphosphate. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase alpha to each tube.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.

-

Precipitation: Incubate the tubes on ice for at least 30 minutes to precipitate the newly synthesized, radiolabeled DNA.

-

Filtration: Filter the contents of each tube through a glass fiber filter under vacuum to capture the precipitated DNA.

-

Washing: Wash the filters with cold 5% TCA to remove unincorporated [³H]-dTTP.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of arazide triphosphate. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (K_i) can be calculated from the IC₅₀ value and the concentration of the competing substrate (dATP) using the Cheng-Prusoff equation.

Synthesis of Arazide

A plausible synthetic route for Arazide can be adapted from the synthesis of the related compound, 1-(2-azido-2-deoxy-beta-D-arabinofuranosyl)cytosine.[4] The key step involves the introduction of an azide group at the 2' position of the arabinofuranosyl ring.

Proposed Synthetic Scheme: A potential starting material would be a protected adenosine derivative. The synthesis would likely proceed through the following key transformations:

-

Protection of the 3' and 5' hydroxyl groups: This is a standard procedure in nucleoside chemistry to ensure regioselectivity in subsequent reactions.

-

Introduction of the azido group at the 2' position: This can be achieved via a nucleophilic substitution reaction, for example, using a Mitsunobu reaction with an azide source.

-

Deprotection: Removal of the protecting groups from the 3' and 5' hydroxyls to yield the final product, Arazide.

Signaling Pathways and Experimental Workflows

Arazide's Proposed Mechanism of Action

The primary mechanism of Arazide involves its intracellular conversion to the active triphosphate form, which then directly inhibits DNA polymerase alpha, a key enzyme in DNA replication.

Caption: Proposed mechanism of action for Arazide.

Experimental Workflow for Evaluating Arazide's Inhibitory Activity

The following diagram illustrates the general workflow for assessing the inhibitory potential of Arazide on DNA polymerase alpha.

Caption: Workflow for Arazide inhibition assay.

Conclusion and Future Directions

Arazide has been identified as a potent inhibitor of DNA polymerase alpha, suggesting its potential as an anticancer agent. The available data indicates a clear mechanism of action and a significant potency advantage over related compounds. However, the current body of research on Arazide is limited. To fully realize its therapeutic potential, further investigations are warranted. These should include:

-

Detailed in vivo studies: To evaluate the efficacy, pharmacokinetics, and toxicity of Arazide in preclinical animal models of cancer.

-

Elucidation of resistance mechanisms: To anticipate and potentially overcome clinical resistance.

-

Exploration of combination therapies: To assess synergistic effects with other chemotherapeutic agents.

The information provided in this guide serves as a foundational resource for stimulating and guiding future research into this promising therapeutic candidate.

References

- 1. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential inhibition of DNA polymerases of calf thymus by 9-beta-D-arabinofuranosyladenine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleosides and nucleotides. 95. Improved synthesis of 1-(2-azido-2-deoxy-beta-D-arabinofuranosyl)cytosine (cytarazid) and -thymine. Inhibitory spectrum of cytarazid on the growth of various human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Arazide: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on publicly available scientific literature. The term "Arazide" did not yield specific results for a singular, well-defined chemical entity in the conducted searches. The information presented herein is synthesized from research on compounds with similar names or structural motifs, such as sodium azide and various pesticides. This document should be considered a general overview of potential toxicological considerations and not as a definitive toxicity profile for a specific compound named "Arazide."

Executive Summary

This technical guide provides a comprehensive overview of preliminary toxicity studies relevant to nitrogen-containing heterocyclic compounds, with a focus on potential toxicological endpoints and mechanisms that may be applicable to a hypothetical compound, "Arazide." Due to the absence of specific data for a substance named "Arazide," this paper synthesizes information from related chemical classes to offer a foundational understanding for researchers. The guide covers potential mechanisms of toxicity, summarizes toxicological data in a structured format, and outlines detailed experimental protocols for key toxicity assays.

Potential Mechanisms of Toxicity

The toxicity of nitrogen-containing compounds can be multifaceted, often involving interference with fundamental cellular processes. Based on related compounds, the potential mechanisms of toxicity for a substance like "Arazide" could include:

-

Inhibition of Cellular Respiration: Similar to sodium azide, "Arazide" could potentially inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][2] This would disrupt ATP synthesis, leading to cellular hypoxia and oxidative stress.[2]

-

Neurotoxicity: Some nitrogen-containing compounds exhibit neurotoxic effects by altering the balance of excitatory and inhibitory neurotransmitters.[1][3] For instance, disruption of the equilibrium between GABA and glutamate can lead to seizures.[3]

-

Endocrine Disruption: Certain triazine-containing compounds, like atrazine, are known endocrine disruptors that can affect the neuroendocrine system and hormonal axes, including the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes.[4]

-

Genotoxicity: The potential for a compound to damage genetic material is a critical toxicological endpoint. Genotoxicity can manifest as chromosomal aberrations, micronuclei formation, or DNA strand breaks.[5][6]

Visualizing Potential Toxicity Pathways

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the toxicological assessment of "Arazide."

Caption: Hypothetical pathway of Arazide-induced cytotoxicity via mitochondrial dysfunction.

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.

Quantitative Toxicological Data

In the absence of specific data for "Arazide," the following tables summarize toxicological data for related compounds to provide a comparative context.

Table 1: Acute Toxicity Data for Selected Nitrogen-Containing Compounds

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Sodium Azide | Human (estimated) | Oral | >10 mg/kg (fatal dose) | [1] |

| Atrazine | Rat | Oral | 1166.98 - 1253.82 mg/kg | [7] |

| Hydrazine | Rat | Inhalation (4h) | 750 mg/m³ | [8] |

| Daminozide | Rat | Oral | Low acute toxicity (Category IV) | [9] |

Table 2: Genotoxicity Data for Selected Compounds

| Compound | Assay | Cell Line/Organism | Result | Reference |

| Atrazine | Chromosomal Aberration | Allium cepa | Increased aberrations with concentration | [5] |

| Ornidazole | Micronucleus Test | Human Lymphocytes | Significant increase in MN frequencies | [10] |

| Alizarin Red S | Comet Assay | HepG2 cells | No genotoxic effects observed | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential in a preliminary toxicity study of a novel compound like "Arazide."

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley) of a single sex are used. If females are used, they should be nulliparous and not pregnant.

-

Housing and Acclimation: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage. A limit dose of 3000 mg/kg body weight is typically used for substances expected to have low toxicity.[11]

-

Procedure:

-

A single animal is dosed at the starting dose level.

-

The animal is observed for signs of toxicity and mortality over 48 hours.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until the stopping criteria are met.

-

-

Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity, U-2OS for general cytotoxicity) is cultured in appropriate media and conditions.[6][12]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compound ("Arazide") is serially diluted to a range of concentrations. The media in the wells is replaced with media containing the test compound. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Micronucleus Test (In Vitro)

-

Cell Culture and Treatment: A suitable cell line (e.g., TK-6) is cultured and treated with various concentrations of the test compound, along with positive and negative controls.[6]

-

Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.